1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as ETCA, is a synthetic compound that has been the focus of research in the scientific community in recent years. ETCA is a member of the triazole family, which is a class of compounds with a three-membered heterocyclic ring system. The compound is of interest due to its potential applications in drug design, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activities:
- Microwave-promoted synthesis methods have been developed to create various 1,2,4-triazole derivatives, with subsequent evaluations indicating significant antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
- Synthesis of substituted 1,2,3-triazoles has been explored, demonstrating notable antimicrobial properties upon evaluation (Holla et al., 2005).
Anticancer Activity:
- Research into aziridine-1,2,3-triazole hybrid derivatives has shown that certain compounds exhibit considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Dong & Wu, 2018).
Pharmacological Importance:
- The 1,2,4-triazole scaffold is a core motif in several clinical drugs addressing a range of conditions from migraine to cancer, underscoring the pharmacological significance of these compounds (Prasad et al., 2021).
Chemical Structure and Antimicrobial Activity:
- The chemical structure of these compounds is closely tied to their antimicrobial efficacy, with various studies delving into the synthesis and structure-activity relationship to optimize their biological effects (Aggarwal et al., 2011).
properties
IUPAC Name |
1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-2-12-3-7(4-12)5-13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALOWKCSOOVFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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